3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
Compounds with similar structures are often found in the field of medicinal chemistry, where they are studied for their potential pharmacological effects . The presence of a fluoro group and a methylphenyl group suggests that this compound could have unique properties that make it useful in certain applications .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and behavior. For example, the presence of a fluoro group can enhance the compound’s stability and reactivity . The methylphenyl group could also influence the compound’s interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of a fluoro group and a methylphenyl group could influence properties such as the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Chemical Transformations and Synthetic Approaches
The study on transformations of related compounds, such as 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione, highlights the chemical reactivity and potential synthetic pathways that could be applied to similar structures (Sedova, Krivopalov, & Shkurko, 2017). This work elucidates the isomerization and deacetylation reactions of these compounds, which could be relevant for modifying or synthesizing analogous compounds for research purposes.
Anticancer Activity
Research on 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives reveals promising anticancer properties. A series of these derivatives were evaluated for in vitro anticancer activity, with several showing high anticancer activity across a broad spectrum of cancer cell lines (Aboraia, Abdel-Rahman, Mahfouz, & El-Gendy, 2006). This suggests that structurally similar compounds, including the one , may also possess potential anticancer properties worth investigating.
Corrosion Inhibition
The corrosion inhibition efficiency of oxadiazole derivatives on mild steel in acidic environments has been documented, showcasing the application of these compounds in protecting metals from corrosion (Kalia et al., 2020). This research indicates the utility of such derivatives in industrial applications where corrosion resistance is critical.
Antifungal Activity
A study on the synthesis and antifungal evaluation of 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones revealed significant antifungal activity against various human pathogenic fungal strains (Nimbalkar et al., 2016). This suggests that compounds with a similar oxadiazole core may be valuable in developing new antifungal agents.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-11-9-12(7-8-14(11)19)21-17(23)20-15-10-18(21,2)22-16-6-4-3-5-13(15)16/h3-9,15H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJCFPIHLZNFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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